(s)-2-Amino-3-cyclopropylpropanoic acid

Vue d'ensemble

Description

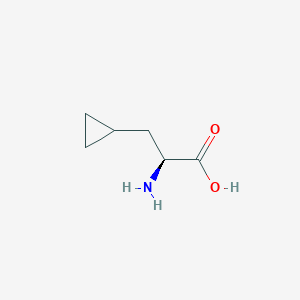

(s)-2-Amino-3-cyclopropylpropanoic acid is an organic compound that belongs to the class of amino acids It features a cyclopropyl group attached to the alpha carbon of the amino acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-3-cyclopropylpropanoic acid can be achieved through several methods. One common approach involves the use of cyclopropyl derivatives and amino acid precursors. For instance, the cyclopropyl group can be introduced via cyclopropanation reactions, followed by the incorporation of the amino acid moiety through amination reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(s)-2-Amino-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

(S)-2-Amino-3-cyclopropylpropanoic acid has been explored for its potential therapeutic applications, particularly in the following areas:

Antiviral Research

Recent studies have identified this compound as a promising candidate for the development of antiviral agents. For instance, it has been investigated as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The compound demonstrated significant inhibitory activity with an effective concentration (EC50) in the low micromolar range, indicating its potential as a therapeutic agent against viral infections .

Neuroscience

The compound's structural similarity to neurotransmitters suggests its possible role in modulating neuronal signaling pathways. It may interact with various receptors and transporters involved in synaptic transmission, making it a candidate for studying neurological disorders .

Cancer Research

In cancer biology, this compound has been implicated in studies related to apoptosis and cell cycle regulation. Its effects on cellular pathways could provide insights into new cancer therapies that target specific signaling mechanisms .

Protein Engineering

The incorporation of this compound into proteins has been facilitated through engineered tRNA synthetases. This allows for the study of protein structure-function relationships and the development of novel proteins with enhanced properties .

Synthetic Biology

In synthetic biology, this amino acid can be utilized to create non-natural peptides and proteins that exhibit unique functionalities. Its ability to alter protein folding and stability makes it valuable for designing biomolecules with tailored characteristics .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Antiviral Research | Inhibition of SARS-CoV-2 Mpro | EC50 values in low micromolar range |

| Neuroscience | Modulation of neuronal signaling | Potential role in neurological disorder studies |

| Cancer Research | Effects on apoptosis and cell cycle | Insights into cancer therapy mechanisms |

| Protein Engineering | Incorporation into proteins via engineered tRNA | Enhanced understanding of protein functions |

| Synthetic Biology | Creation of non-natural peptides | Development of biomolecules with tailored traits |

Case Study 1: Antiviral Efficacy

A study published in late 2022 examined the antiviral efficacy of this compound against SARS-CoV-2. Researchers found that the compound not only inhibited viral replication but also demonstrated favorable pharmacokinetic properties when administered via inhalation or orally. This positions it as a viable candidate for further development as an antiviral treatment .

Case Study 2: Neurotransmitter Modulation

In a neuropharmacological study, this compound was tested for its effects on neurotransmitter release in synaptic models. Results indicated that this amino acid could enhance synaptic plasticity, suggesting potential applications in treating cognitive disorders .

Mécanisme D'action

The mechanism of action of (s)-2-Amino-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group may influence the binding affinity and specificity of the compound, leading to distinct biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-3-methylbutanoic acid

- 2-Amino-3-phenylpropanoic acid

- 2-Amino-3-cyclohexylpropanoic acid

Uniqueness

(s)-2-Amino-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can result in different reactivity and biological activity compared to other similar compounds.

Activité Biologique

(S)-2-Amino-3-cyclopropylpropanoic acid, also known as cyclopropyl alanine, is a chiral amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound features a cyclopropyl group attached to the alpha carbon of the amino acid backbone, which influences its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H11NO2

- Molecular Weight : 129.16 g/mol

- CAS Number : 102735-53-5

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The cyclopropyl group may enhance binding affinity and specificity, leading to distinct biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, such as aminotransferases. This inhibition can modulate neurotransmitter levels, suggesting potential applications in neuropharmacology.

- Signal Transduction : It may influence signal transduction pathways, affecting cellular responses to various stimuli.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : As a potential modulator of neurotransmitter systems, this compound may play a role in conditions such as depression and anxiety disorders.

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against SARS-CoV-2 by inhibiting the viral main protease (Mpro), which is crucial for viral replication .

- Metabolic Pathways : The compound has been investigated for its involvement in various metabolic pathways, indicating a broader relevance in metabolic regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | 49606-99-7 | 0.97 |

| 2-Amino-4-methylpentanoic acid | 328-39-2 | 0.97 |

| 2-Amino-3-cyclohexylpropanoic acid | N/A | N/A |

The cyclopropyl substitution imparts distinct steric and electronic properties compared to other amino acids, potentially enhancing its biological activity .

Propriétés

IUPAC Name |

(2S)-2-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXJMWPVJQIHI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426241 | |

| Record name | L-Cyclopropylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102735-53-5 | |

| Record name | L-Cyclopropylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.